molecular formula C24H10N2O4 B1214955 3,4,9,10-Perylenetetracarboxylic Diimide CAS No. 81-33-4

3,4,9,10-Perylenetetracarboxylic Diimide

Cat. No. B1214955
CAS RN: 81-33-4
M. Wt: 390.3 g/mol
InChI Key: KJOLVZJFMDVPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

PTCDI derivatives are synthesized through various methods. Huang et al. (2011) discuss the synthesis and physical properties of PDI derivatives, highlighting their applications in organic electronics (Huang, Barlow, & Marder, 2011). Additionally, Queste et al. (2010) focused on synthesizing PTCDI derivatives with particular attention to substituents in positions 1, 6, 7, or 12 (Queste et al., 2010).

Molecular Structure Analysis

The molecular structure of PTCDI is characterized by strong intermolecular π-π interactions and a tendency to form ordered aggregates. Studies like the one by Hieulle and Silly (2013) reveal the localized intermolecular electronic coupling in PTCDI nanoarchitectures (Hieulle & Silly, 2013).

Chemical Reactions and Properties

PTCDI undergoes various chemical reactions, modifying its properties. Nagao and Misono (1981) examined the condensations of PTCDI with alkylamines, revealing different reaction kinetics and product yields (Nagao & Misono, 1981).

Physical Properties Analysis

PTCDI exhibits unique physical properties like high fluorescence quantum efficiency and strong electron acceptance character. Rostami-Tapeh-Esmail et al. (2020) discuss these properties and their implications in various fields, including biosystems due to their photochemical properties (Rostami-Tapeh-Esmail et al., 2020).

Chemical Properties Analysis

The chemical properties of PTCDI are significantly influenced by its molecular structure. The introduction of different substituents can dramatically alter its characteristics, as shown in studies like that of Perrin and Hudhomme (2011), who examined the electrochemical and optical absorption properties of PTCDI derivatives (Perrin & Hudhomme, 2011).

Scientific Research Applications

Energy Storage Devices

  • Application : PTCDI is used as an electrode material in energy storage devices like sodium-ion batteries .
  • Method : A novel conjugated poly (3,4,9,10-perylenetetracarboxylic diimide) (PPI) with superior thermal stability and lower solubility was prepared by a green facile mechanical ball milling strategy .
  • Results : The PPI exhibits enhanced electrochemical dynamics performance, preferable rate capability, higher discharge capacity, and excellent cycling stability of 450 cycles at 0.2 C with higher capacity retention of 85.7% .

Potassium-Ion Batteries

  • Application : PTCDI is used as a high-rate anode for potassium-ion batteries .
  • Method : The PTCDI electrode delivers a high average specific capacity of 310 mA h g −1 at 0.5 A g −1 .
  • Results : The PTCDI electrode shows a remarkable rate performance in the range from 0.5 to 5.0 A g −1, which can be attributed to the fast K ion diffusion (up to ∼10 −8 cm 2 s −1) and low charge-transfer resistance (93 ohm) .

Industrial Pigment

  • Application : PTCDI is used extensively as an industrial pigment .
  • Results : The use of PTCDI as a pigment likely contributes to the color and durability of the final product .

Tunable Laser Dye

  • Application : PTCDI is used as a tunable laser dye .
  • Results : The use of PTCDI as a laser dye likely contributes to the tunability and efficiency of the laser .

Light-Harvesting Material

  • Application : PTCDI is used as a light-harvesting material .
  • Results : The use of PTCDI as a light-harvesting material likely contributes to the efficiency of solar energy conversion .

Optoelectronic Device

  • Application : PTCDI is used in optoelectronic devices .
  • Results : The use of PTCDI in optoelectronic devices likely contributes to the device’s performance and efficiency .

Aqueous Ammonium-Ion Batteries

  • Application : PTCDI derivatives are used for aqueous ammonium-ion batteries .
  • Method : A polymer comprising urea and perylene diimide was synthesized using 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA) and urea as raw materials .
  • Results : The resulting full battery achieved a remarkable capacity ratio of 90 mAhg −1 and demonstrated exceptional stability with a 99% capacity retention rate after 2000 cycles while also exhibiting superior rate performance .

Transistors

  • Application : PTCDI is used in transistors .
  • Results : The use of PTCDI in transistors likely contributes to the device’s performance and efficiency .

Molecular Switches

  • Application : PTCDI is used in molecular switches .
  • Results : The use of PTCDI in molecular switches likely contributes to the device’s performance and efficiency .

Solar Cells

  • Application : PTCDI is used in solar cells .
  • Results : The use of PTCDI in solar cells likely contributes to the efficiency of solar energy conversion .

Other Optoelectronic Devices

  • Application : PTCDI is used in other optoelectronic devices .
  • Results : The use of PTCDI in other optoelectronic devices likely contributes to the device’s performance and efficiency .

Organic Light Emitting Diodes (OLEDs)

  • Application : PTCDI is used in the fabrication of OLEDs .
  • Results : The use of PTCDI in OLEDs likely contributes to the device’s performance, efficiency, and color quality .

Field-Effect Transistors

  • Application : PTCDI is used in the fabrication of field-effect transistors .
  • Results : The use of PTCDI in field-effect transistors likely contributes to the device’s performance and efficiency .

Photodynamic Therapy

  • Application : PTCDI is used in photodynamic therapy for cancer treatment .
  • Results : The use of PTCDI in photodynamic therapy likely contributes to the effectiveness of the treatment .

Bioimaging

  • Application : PTCDI is used in bioimaging applications .
  • Results : The use of PTCDI in bioimaging likely contributes to the quality and resolution of the images .

Sensing

  • Application : PTCDI is used in sensing applications, such as detecting specific molecules .
  • Results : The use of PTCDI in sensing likely contributes to the sensitivity and specificity of the sensor .

Photocatalysis

  • Application : PTCDI is used in photocatalysis, such as water splitting or pollutant degradation .
  • Results : The use of PTCDI in photocatalysis likely contributes to the efficiency of the reaction .

Future Directions

New applications for PTCDI derivatives have emerged in areas including organic photovoltaic devices and field-effect transistors . PTCDI has also been proposed as a negative electrode active material in rechargeable aqueous metal||I2 electrochemical energy storage systems . More details about its future directions can be found in the referenced papers .

properties

IUPAC Name

7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h1-8H,(H,25,27,28)(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLVZJFMDVPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)NC7=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052555
Record name Pigment Violet 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,4,9,10-Perylenetetracarboxylic Diimide

CAS RN

81-33-4, 12236-71-4
Record name Pigment Violet 29
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perylimid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylimid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Violet 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perylene-3,4:9,10-tetracarboxydiimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,9,10-PERYLENETETRACARBOXYLIC DIIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63NLI8842L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 2
Reactant of Route 2
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 3
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 4
Reactant of Route 4
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 5
3,4,9,10-Perylenetetracarboxylic Diimide
Reactant of Route 6
3,4,9,10-Perylenetetracarboxylic Diimide

Citations

For This Compound
1,340
Citations
M El-Nahhas, H Abdel-Khalek… - American Journal of …, 2012 - researchgate.net
In this work, effect of post-annealing on the structural and optical properties of thermally evaporated PTCDI films deposited on quartz substrates is reported. The optical properties were …
Number of citations: 27 www.researchgate.net
J Guthmuller, F Zutterman… - The Journal of chemical …, 2009 - pubs.aip.org
First principles calculations based on density functional theory (DFT) have been combined with the multimode vibronic theory of coupled identical monomers to simulate the absorption …
Number of citations: 56 pubs.aip.org
RO Marcon, JG dos Santos, KM Figueiredo… - Langmuir, 2006 - ACS Publications
The properties of N,N‘-bis(2-phosphonoethyl)-3,4,9,10-perylenetetracarboxylic diimide (PPDI), a water-soluble perylene dye, have been studied in solution and in thin films. Absorption …
Number of citations: 42 pubs.acs.org
SA El-Daly, TA Fayed - Journal of Photochemistry and Photobiology A …, 2000 - Elsevier
The spectral behaviour, lifetime and fluorescence quantum yield of N,N-ditridecyl-3,4:9,10-perylenetetracarboxylic diimide (DTPD) have been measured in chloromethane solvents, …
Number of citations: 32 www.sciencedirect.com
S Tatemichi, M Ichikawa, S Kato… - physica status solidi …, 2008 - Wiley Online Library
The authors describe an organic complementary inverter with N,N′‐ditridecyl‐3,4,9,10‐perylenetetracarboxylic diimide as an n‐type semiconductor and pentacene as ap‐type …
Number of citations: 51 onlinelibrary.wiley.com
ZR Liu, RL Rill - Analytical biochemistry, 1996 - Elsevier
A novel dicationic dye with a polycyclic aromatic perylene core and flexible cationic side chains—N,N′-bis[3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide…
Number of citations: 47 www.sciencedirect.com
H Han, RJ Bennett, LH Hurley - Biochemistry, 2000 - ACS Publications
N,N‘-Bis[2-(1-piperidino)ethyl]-3,4,9,10-perylenetetracarboxylic diimide (PIPER), a perylene derivative, is a very potent and selective G-quadruplex DNA-interactive agent. It has been …
Number of citations: 112 pubs.acs.org
J Hieulle, F Silly - Journal of Materials Chemistry C, 2013 - pubs.rsc.org
Tailoring the structural and electronic properties of perylene diimide derivative films is essential for developing next generation organic photovoltaic devices. Here we show that 3,4,9,10-…
Number of citations: 41 pubs.rsc.org
GN Gavrila, H Mendez, TU Kampen, DRT Zahn… - Applied physics …, 2004 - pubs.aip.org
The electronic properties of well ordered N, N′-dimethyl-3, 4, 9, 10-perylenetetracarboxylic dimide (DiMe-PTCDI) films prepared on sulfur passivated GaAs (001) substrates were …
Number of citations: 43 pubs.aip.org
FL de Castro, JG Santos, GJT Fernandes… - Microporous and …, 2007 - Elsevier
This work describes the encapsulation of N,N′-bis(2-phosphonoethyl)-3,4,9,10-perylenetetracarboxylic diimide (PPDI), a water-soluble perylene dye, in the channels of mesoporous …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.